

Reproducibility of Preclinical Data on SHP389 (TNO155): A Comparative Guide

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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published preclinical data for **SHP389**, also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The focus of this document is to assess the reproducibility of key findings by comparing data from the initial discovery publication with subsequent independent studies. Furthermore, this guide benchmarks the performance of **SHP389** against other well-characterized SHP2 inhibitors.

Executive Summary

SHP389 (TNO155) is a clinical-stage SHP2 inhibitor that has demonstrated robust preclinical activity. An analysis of the available literature suggests a generally good consistency in the reported in vitro potency of TNO155 across different studies, lending confidence to the reproducibility of these findings. For instance, the originally reported biochemical IC₅₀ is in close agreement with values from later publications. Cellular potency, as measured by inhibition of ERK phosphorylation (p-ERK) and cell proliferation, also shows comparable ranges across various cancer cell lines, although some variability is expected due to different experimental conditions and cell line-specific dependencies on the RAS-MAPK pathway.

Comparisons with other allosteric SHP2 inhibitors, such as SHP099 and RMC-4630, indicate that TNO155 is among the most potent compounds in this class in cellular assays. While direct head-to-head in vivo comparisons are limited, the available data suggests that TNO155 exhibits significant anti-tumor activity as a monotherapy in specific preclinical models and

demonstrates synergistic effects when combined with other targeted agents, a finding that has been consistently reported across multiple studies.

This guide summarizes the key quantitative data, provides detailed experimental protocols for cornerstone assays, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of oncology and drug development.

Data Presentation: Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data from various publications to assess the reproducibility and comparative performance of **SHP389** (TNO155).

Table 1: In Vitro Biochemical and Cellular Potency of SHP2 Inhibitors

Compound	Biochemical IC50 (nM)	Cellular p-ERK IC50 (nM)	Cellular Proliferation IC50 (μM)	Cell Line(s) for Cellular Assays	Reference(s)
SHP389 (TNO155)	11	8 - 36	0.04 - >10	KYSE-520, NCI-H358, various OSCC and neuroblastoma cell lines	[LaMarche et al., 2020], [Chen et al., 2024], [Valencia-Sama et al., 2023]
SHPO99	71	Not directly compared	3.8 - 34	various OSCC cell lines	[Chen et al., 2024]
RMC-4630	Not Reported	Not directly compared	0.26 - 20.9	various OSCC cell lines	[Chen et al., 2024]

Data from different sources are presented to illustrate the range of reported values. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparison of In Vitro Anti-proliferative Activity (IC₅₀, μ M) of SHP2 Inhibitors in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Cell Line	SHP389 (TNO155)	SHP099	RMC-4630
ORL-195	~0.5	~5	~0.3
SCC-9	~0.4	~4	~0.4
BICR10	>10	~20	~10
PE/CA-PJ15	>10	~30	~20

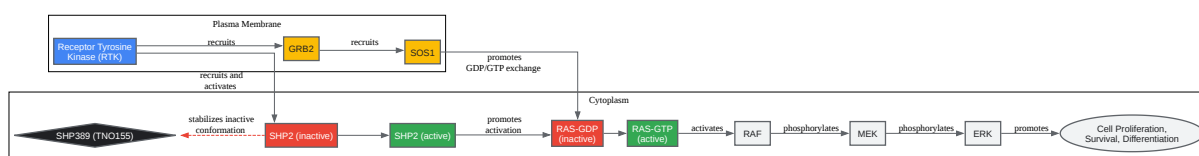
Selected cell lines from the study by Chen et al., 2024, are shown to highlight the comparative potency.

Table 3: Summary of In Vivo Monotherapy Efficacy of **SHP389** (TNO155)

Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome	Reference
KYSE-520 (Esophageal) Xenograft	30 mg/kg, QD	Significant tumor growth inhibition	[LaMarche et al., 2020]
NCI-H358 (NSCLC) Xenograft	30 mg/kg, QD	Tumor stasis	[LaMarche et al., 2020]
ALK-mutant Neuroblastoma Xenograft	Not specified as monotherapy	More sensitive than ALK-wild type	[Valencia-Sama et al., 2023]

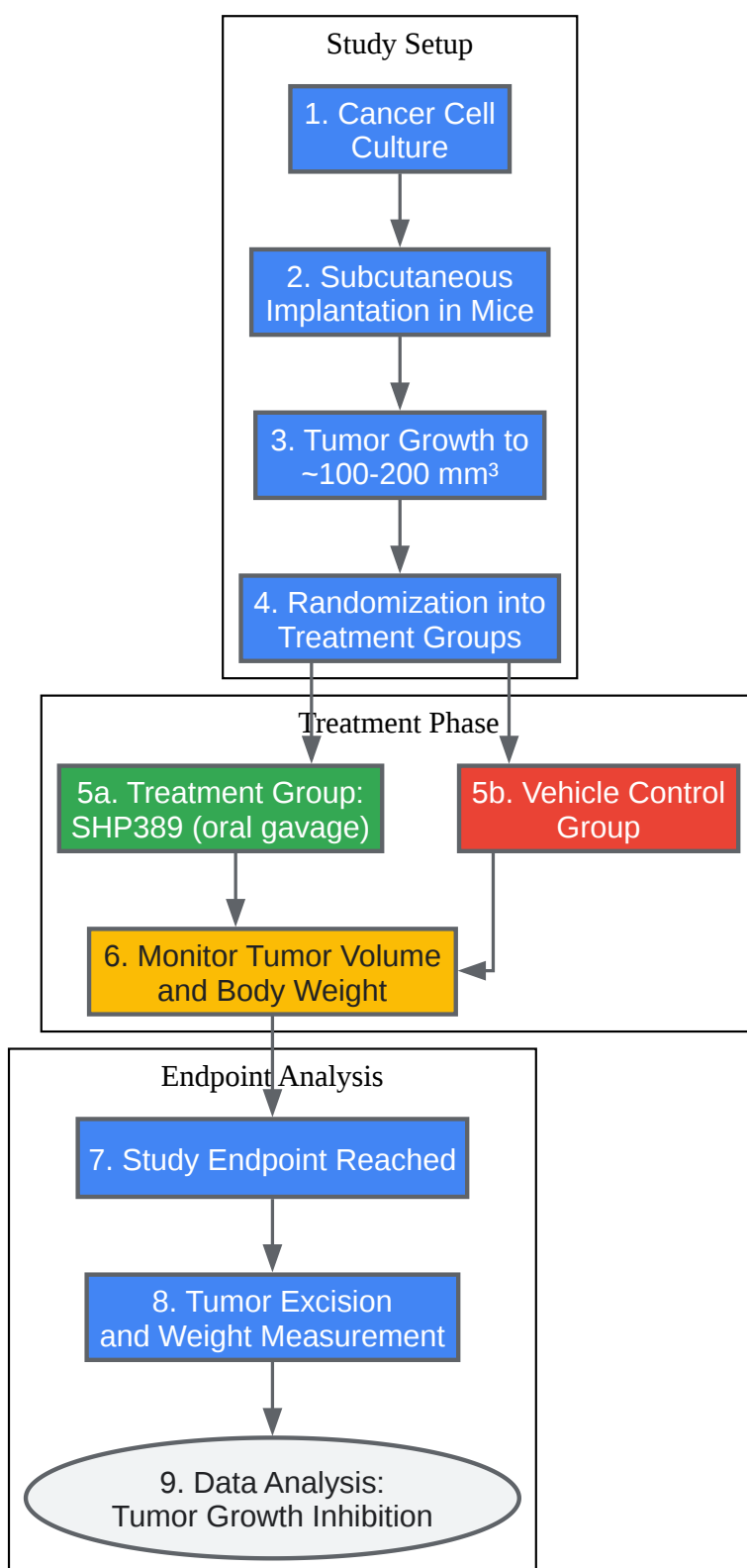
Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.



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SHP2 in the RAS-MAPK Signaling Pathway and the inhibitory action of **SHP389**.



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A generalized workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of **SHP389** (TNO155) research.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SHP389** on the proliferation of cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** A serial dilution of **SHP389** is prepared in the appropriate cell culture medium. The cells are then treated with a range of concentrations of **SHP389** or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for 72 to 120 hours.
- **Viability Assessment:** Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by MTT assay. The luminescence or absorbance is measured using a plate reader.
- **Data Analysis:** The data is normalized to the vehicle-treated control cells (100% viability). The IC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model.

Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the inhibitory effect of **SHP389** on the RAS-MAPK signaling pathway by measuring the phosphorylation of ERK.

Methodology:

- **Cell Treatment:** Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of **SHP389** or a vehicle control for a specified duration (e.g., 2, 6, or 24 hours).
- **Cell Lysis:** The cells are washed with ice-cold PBS and then lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for p-ERK (e.g., Thr202/Tyr204) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection and Analysis:** The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is subsequently stripped and re-probed with an antibody against total ERK to serve as a loading control. Band intensities are quantified using densitometry software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **SHP389** in a mouse xenograft model.

Methodology:

- **Cell Implantation:** A suspension of cancer cells (e.g., 5×10^6 cells) in PBS, with or without Matrigel, is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
- **Tumor Growth and Grouping:** Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. When the mean tumor volume reaches approximately 100-200 mm³, the mice are randomized into treatment and control groups.

- **Drug Administration:** **SHP389** is administered at the desired dose and schedule (e.g., daily by oral gavage). The vehicle control is administered to the control group following the same schedule and route.
- **Monitoring:** Tumor volumes and body weights are measured regularly (e.g., twice weekly).
- **Endpoint and Analysis:** The study is continued for a predetermined period or until the tumors in the control group reach a specified size. At the study's conclusion, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect.

Conclusion

The available published data on **SHP389** (TNO155) demonstrates a consistent preclinical profile, supporting the reproducibility of its core pharmacological properties. The in vitro potency and its mechanism of action via inhibition of the RAS-MAPK pathway are well-substantiated across multiple studies. While in vivo efficacy can be influenced by various factors including the specific tumor model and experimental conditions, the overall findings of TNO155's anti-tumor activity, particularly in combination with other targeted therapies, are recurrent in the literature. This guide provides researchers with a consolidated overview of the key data and methodologies to facilitate further investigation and development of SHP2 inhibitors.

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